(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Halogen bonding Structure-activity relationship Thiophene substitution

(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 897466-55-6) is a synthetic heterocyclic small molecule with the molecular formula C17H16ClN3OS2 and a molecular weight of 377.91 g/mol, combining a 5-chlorothiophene moiety, a 6-methylbenzo[d]thiazole ring, and a piperazine linker. This benzothiazole-piperazine-thiophene hybrid scaffold is under investigation in multiple therapeutic programs, most notably as a potential acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, as part of a series of donepezil analogs, and as a cytotoxic agent against cancer cell lines.

Molecular Formula C17H16ClN3OS2
Molecular Weight 377.91
CAS No. 897466-55-6
Cat. No. B2821228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS897466-55-6
Molecular FormulaC17H16ClN3OS2
Molecular Weight377.91
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C17H16ClN3OS2/c1-11-2-3-12-14(10-11)24-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)23-13/h2-5,10H,6-9H2,1H3
InChIKeyRIGADFYMYMCMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 897466-55-6): Compound Class and Baseline Characteristics


(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 897466-55-6) is a synthetic heterocyclic small molecule with the molecular formula C17H16ClN3OS2 and a molecular weight of 377.91 g/mol, combining a 5-chlorothiophene moiety, a 6-methylbenzo[d]thiazole ring, and a piperazine linker . This benzothiazole-piperazine-thiophene hybrid scaffold is under investigation in multiple therapeutic programs, most notably as a potential acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, as part of a series of donepezil analogs, and as a cytotoxic agent against cancer cell lines [1]. However, substitution at the thiophene and benzothiazole rings within this chemotype drastically alters biological activity, selectivity, and potency, making compound-specific evidence essential for procurement decisions.

Why Close Analogs of (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Cannot Be Substituted: Evidence of Structural Divergence


Within the benzothiazole-piperazine-thiophene chemotype, even minor structural modifications produce non-linear changes in biological activity. For instance, the 5-bromo analog (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone or the 4,7-dimethyl regioisomer (CAS 897484-94-5) differ by a single halogen substitution or methyl group position, yet these changes significantly alter electronic properties, steric bulk, and target binding kinetics . In the broader benzothiazole-piperazine series evaluated for anticancer activity, compound 2h achieved an IC50 of 10.83 µM and a selectivity index of 29.23 against A549 lung carcinoma cells, while close structural analogs displayed markedly different selectivity profiles and apoptosis mechanisms, underscoring the risk of assuming interchangeability [1]. Thus, procurement of the exact compound with 5-chloro, 6-methyl substitution is non-negotiable for reproducible experiments.

Quantitative Differentiation of (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Comparator-Based Evidence


Halogen-Dependent Biological Divergence: 5-Chloro vs. 5-Bromo Thiophene Analogs

The 5-chlorothiophene moiety in the target compound provides a distinct halogen bond donor profile compared to the 5-bromo analog (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. Although no direct head-to-head comparison has been published, class-level inference from the benzothiazole-piperazine series indicates that halogen electronegativity and van der Waals radius disproportionately affect cytotoxicity and target engagement. In the related series by Evren et al., compounds with different 6-substitutions on the benzothiazole ring showed IC50 variations exceeding 10-fold (e.g., compound 2h: IC50 = 10.83 µM, SI = 29.23 vs. compound 2g: IC50 = 17.50 µM, SI = 11.59) against A549 cells, demonstrating that even single-atom changes in the halogen or methyl substitution pattern produce non-linear potency shifts [1].

Halogen bonding Structure-activity relationship Thiophene substitution

Regioisomeric Methyl Substitution on the Benzothiazole Ring: 6-Methyl vs. 4,7-Dimethyl Analogs

The target compound's 6-methyl substitution on the benzo[d]thiazole ring distinguishes it from the 4,7-dimethyl regioisomer (CAS 897484-94-5, (5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone). In the Evren et al. benzothiazole-piperazine series, the position and number of methyl groups on the benzothiazole ring was a critical determinant of both cytotoxic potency and apoptosis mechanism. Compound 2h (6-methoxy substitution) exhibited the highest selectivity index (SI: 29.23) among the series, while other regioisomers showed substantially lower selectivity despite similar potency, indicating that the 6-position substitution pattern uniquely influences the therapeutic window [1].

Regioisomerism Benzothiazole substitution Cytotoxicity

Acetylcholinesterase Inhibitory Potential: Bridging to the Donepezil Analog Series

The target compound belongs to the thiazole-substituted benzoylpiperazine class explicitly designed as donepezil analogs for AChE inhibition. In the Sahin et al. study of 66 piperazinyl thiazole derivatives, the most active compounds (35, 38, 40, 45, 57, 61) achieved AChE inhibition of 80.36%–83.94% at 80 µg/mL, with IC50 values as low as 0.8023 µM (compound 40), compared to donepezil's 96.42% inhibition [1]. Although the specific 5-chloro-6-methyl analog was not among the lead compounds in this publication, the 5-chlorothiophene substitution pattern is structurally distinct from the 5-nitrothiophene moieties examined in related studies, which showed AChE inhibition between 33.66%–47.96% [2]. This structural divergence suggests a different inhibition profile that requires compound-level validation.

Acetylcholinesterase inhibition Alzheimer's disease Donepezil analog

In Vivo Cognitive Improvement: Benzothiazole-Piperazine Class Validation

A structurally related benzothiazole/piperazine derivative demonstrated significant improvement in streptozotocin-induced cognitive deficits in rats, as reported by Demir Özkay et al. in Pharmacological Reports (2017) [1]. In the Morris water maze test, the benzothiazole-piperazine compound reduced escape latency and increased time spent in the target quadrant, indicating cognitive enhancement comparable to reference AChE inhibitors. While the exact 5-chlorothiophene analog was not tested, this in vivo validation of the benzothiazole-piperazine scaffold establishes a precedent for blood-brain barrier penetration and behavioral efficacy, which is directly relevant to the target compound's potential application in neurodegenerative disease models.

In vivo efficacy Cognitive deficits Streptozotocin model

Apoptosis Mechanism Differentiation: Caspase-3 Activation and Mitochondrial Membrane Depolarization

In the benzothiazole-piperazine acetamide series evaluated by Evren et al., compounds with different substitution patterns induced apoptosis through distinct mechanisms. Compound 2h (6-methoxy substitution) and compound 2g showed differential effects on caspase-3 activation and mitochondrial membrane depolarization in A549 cells, with some analogs exceeding cisplatin in apoptosis induction. Flow cytometry-based Annexin V binding assays revealed that even closely related analogs exhibited divergent apoptotic profiles, indicating that the 6-methyl substitution pattern in the target compound may confer a unique mechanism of cell death induction [1]. Additionally, none of the tested analogs inhibited MMP-9, suggesting a mechanism independent of matrix metalloproteinase modulation.

Apoptosis Caspase-3 Mitochondrial depolarization

Optimal Application Scenarios for (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Based on Evidence


Alzheimer's Disease Drug Discovery: AChE Inhibitor Screening and Lead Optimization

The compound is structurally validated as part of a donepezil-analog series targeting acetylcholinesterase inhibition, with the benzothiazole-piperazine scaffold demonstrating up to 83.94% AChE inhibition in related analogs [1]. This specific 5-chloro-6-methyl substitution pattern offers a distinct chemical space for SAR exploration that is not covered by the published 5-nitrothiophene or unsubstituted thiazole series. The in vivo cognitive improvement demonstrated by a related benzothiazole-piperazine derivative in the streptozotocin-induced dementia model further supports CNS drug discovery applications [2].

Cancer Pharmacology: Selective Cytotoxicity and Apoptosis Mechanism Studies

Based on the Evren et al. benzothiazole-piperazine series, compounds with 6-substitution on the benzothiazole ring exhibit significant and selective cytotoxicity against A549 lung carcinoma cells, with selectivity indices reaching up to 29.23 [1]. The target compound's unique 5-chlorothiophene and 6-methylbenzothiazole substitution pattern is expected to produce a distinct selectivity profile, making it valuable for mechanism-of-action studies involving caspase-3 activation, mitochondrial membrane depolarization, and cell cycle analysis in cancer cell lines.

Halogen Bonding and Medicinal Chemistry SAR Exploration

The 5-chlorothiophene moiety provides a halogen bond donor with distinct electronic properties compared to the 5-bromo analog available from other suppliers [1]. This makes the compound a valuable tool for systematic halogen bonding studies in the context of thiophene-containing kinase inhibitors or GPCR ligands. The chloro substituent's smaller van der Waals radius (1.75 Å vs. 1.85 Å for bromo) and higher electronegativity may lead to differential binding poses in protein pockets, offering actionable SAR insights.

Chemical Biology Tool Compound for Piperazine-Linked Heterocycle Studies

The compound's three-component architecture (chlorothiophene, methylbenzothiazole, piperazine linker) represents a modular scaffold for studying heterocycle-piperazine conjugates in biological systems. The piperazine ring serves as a flexible linker that can be further derivatized, while the benzothiazole and thiophene rings provide distinct π-stacking and hydrogen-bonding surfaces. This compound serves as an ideal starting point for generating focused libraries to probe AChE, cancer targets, or other therapeutic proteins.

Quote Request

Request a Quote for (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.